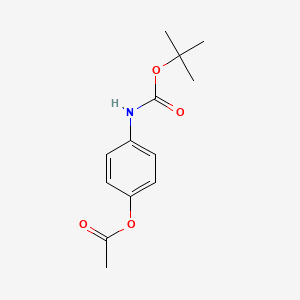

4-Acetoxy-N-(tert-butoxycarbonyl)aniline

Beschreibung

Historical and Contemporary Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives have a rich history, dating back to the mid-19th century with the birth of the synthetic dye industry. impactfactor.org Aniline was first isolated in 1826, and its subsequent derivatization led to the creation of a vibrant spectrum of colors, revolutionizing the textile industry. impactfactor.org This historical foundation paved the way for the extensive exploration of aniline chemistry.

In contemporary chemical research, aniline derivatives are indispensable building blocks. uva.nl They are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. Aromatic amines are key structural motifs in numerous biologically active compounds and functional materials. impactfactor.orguva.nl The versatility of the aniline scaffold allows for a diverse range of chemical transformations, making it a staple in both academic and industrial laboratories.

Strategic Importance of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Multistep Synthesis

The N-tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis. researchgate.net Its popularity stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions. researchgate.net This orthogonality to many other protecting groups makes it an invaluable tool in complex, multi-step synthetic sequences.

The Boc group's steric bulk also plays a crucial role in directing the regioselectivity of certain reactions on the aromatic ring. By temporarily masking the highly reactive amino group, chemists can perform transformations on other parts of the molecule with high precision. The robust nature of the Boc group ensures that it remains intact during various synthetic operations, only to be cleanly removed in the final stages of a synthesis to unveil the free amine. researchgate.net

Positioning of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline within Advanced Synthetic Methodologies and Reactivity Studies

4-Acetoxy-N-(tert-butoxycarbonyl)aniline is a bifunctional molecule that strategically combines the protective features of the Boc group with the reactive potential of an acetoxy-substituted aromatic ring. This compound serves as a valuable intermediate in a variety of advanced synthetic methodologies. The presence of two distinct functional groups, an N-Boc protected amine and an acetoxy group, allows for selective and sequential chemical modifications.

The synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline is typically achieved through a two-step process starting from 4-aminophenol (B1666318). The first step involves the protection of the amino group with di-tert-butyl dicarbonate (B1257347) to form N-(tert-butoxycarbonyl)-4-aminophenol. Subsequent acetylation of the phenolic hydroxyl group yields the target compound.

The reactivity of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline is characterized by the differential stability of its two protected functional groups. The Boc group is readily cleaved under acidic conditions, while the acetoxy group can be hydrolyzed under basic conditions. This orthogonal reactivity allows chemists to selectively unmask either the amino or the hydroxyl group, providing a versatile handle for further synthetic transformations. For instance, the selective deprotection of the Boc group allows for subsequent reactions at the nitrogen atom, while the hydrolysis of the acetoxy group provides access to the corresponding phenol (B47542) for etherification or other modifications.

This intermediate is particularly useful in the synthesis of substituted anilines and phenols that are components of pharmaceuticals and other complex organic molecules. Its application in palladium-catalyzed cross-coupling reactions, for example, allows for the introduction of various substituents onto the aromatic ring.

Below are tables detailing the physicochemical properties and spectroscopic data for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline.

Table 1: Physicochemical Properties of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 526199-31-5 |

| Appearance | White to off-white powder |

| Melting Point | 135-139 °C |

| Solubility | Soluble in methanol (B129727), ethyl acetate, and dichloromethane (B109758) |

Table 2: Spectroscopic Data of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline

| Spectroscopy | Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.39 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.51 (s, 1H), 2.29 (s, 3H), 1.52 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.5, 152.8, 145.3, 136.9, 121.9, 119.0, 80.6, 28.3, 21.1 |

| IR (KBr) | ν (cm⁻¹): 3340 (N-H), 1755 (C=O, ester), 1710 (C=O, carbamate), 1520, 1410 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXEUYJIMKJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720313 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526199-31-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy N Tert Butoxycarbonyl Aniline and Analogous Structures

Direct N-tert-Butoxycarbonylation of Anilines and Substituted Anilines

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of anilines is a foundational step in the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline. This protecting group is valued for its stability in basic conditions and its facile removal under mild acidic conditions. The synthesis typically starts from 4-aminophenol (B1666318), which requires selective protection of the more nucleophilic amino group in the presence of a hydroxyl group.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Catalytic and Stoichiometric Regimes

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the N-tert-butoxycarbonylation of amines. organic-chemistry.org The reaction can be performed under various conditions, employing either stoichiometric amounts of base or catalytic systems to facilitate the transformation.

In stoichiometric regimes, a base is typically used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct generated during the reaction. Common bases include sodium hydroxide, pyridine (B92270), and 4-(dimethylamino)pyridine (DMAP).

Catalytic approaches offer advantages such as milder reaction conditions and reduced waste. A wide array of catalysts has been developed to promote N-Boc protection. Lewis acids like zinc chloride (ZnCl₂), zirconium tetrachloride (ZrCl₄), and zinc perchlorate (B79767) [Zn(ClO₄)₂] have been shown to efficiently catalyze the reaction by activating the Boc₂O reagent. For instance, ZnCl₂ promotes the efficient Boc protection of various aliphatic and aromatic amines. Heterogeneous acid catalysts, such as Amberlite-IR 120 resin, have also been employed, offering the benefits of easy separation and recyclability. derpharmachemica.com This solid acid catalyst can achieve near-quantitative yields for the N-Boc protection of aniline (B41778) in minutes under solvent-free conditions at room temperature. derpharmachemica.com

Development of Chemoselective Boc-Protection Strategies for Anilines

A significant challenge in the synthesis of the target molecule's precursor, N-Boc-4-aminophenol, is the presence of two nucleophilic sites: the amino (-NH₂) and hydroxyl (-OH) groups. Effective synthesis requires chemoselective protection of the amino group without concurrent O-protection or the formation of side products like oxazolidinones. nih.govresearchgate.net

Research has demonstrated that the N-tert-butoxycarbonylation of aminophenols can be highly chemoselective. The inherently greater nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for preferential N-acylation under controlled conditions. Various protocols have been developed that achieve excellent N-selectivity. For example, catalyst-free methods in aqueous media have been reported to yield N-Boc protected aminophenols exclusively, with no formation of O-Boc or other side products. researchgate.netorganic-chemistry.org Similarly, methods using thiourea (B124793) as an organocatalyst in toluene (B28343) achieve high chemoselectivity, protecting the amino group in aminophenols without affecting the hydroxyl group. The use of nanocerium oxide provides another efficient and green protocol for chemoselective N-Boc protection under solvent-free conditions, tolerating phenol (B47542) functional groups well. researchgate.net

| Catalyst/System | Solvent | Key Features | Side Products Observed | Reference |

|---|---|---|---|---|

| None (Catalyst-Free) | Water | Environmentally friendly; operates at room temperature. | None (No O-Boc, isocyanate, or urea (B33335) formation). | researchgate.netorganic-chemistry.org |

| Thiourea (Organocatalyst) | Toluene | Mild, acid-free conditions; activation via hydrogen bonding. | None (No O-Boc or oxazolidinone formation). | |

| Nanocerium oxide | Solvent-Free | Green protocol; rapid reaction at ambient temperature. | Not specified, but high functional group tolerance. | researchgate.net |

| Amberlite-IR 120 | Solvent-Free | Heterogeneous, recyclable catalyst; very fast reaction times. | None mentioned for hydroxyl-containing amines. | derpharmachemica.com |

Exploration of Green Solvent Systems for N-Boc Protection

In line with the principles of green chemistry, significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water has emerged as a highly effective medium for the N-Boc protection of amines. nih.gov Catalyst-free protocols using water as the solvent have been shown to be highly efficient and chemoselective for a range of amines, including aminophenols. organic-chemistry.org These methods leverage water's unique properties to enhance reactivity and selectivity while avoiding the need for acids or bases. organic-chemistry.org

Deep Eutectic Solvents (DESs) represent another class of green solvents that have been successfully applied to N-Boc protection. nih.gov A system using a urea-choline chloride DES has been described as an environmentally benign and cost-effective medium for the chemoselective N-tert-butyloxycarbonylation of various amines. researchgate.net These biodegradable solvents can provide excellent yields in short reaction times under mild conditions, offering a sustainable alternative to conventional solvents. nih.govresearchgate.net

Introduction of the 4-Acetoxy Moiety

Once the amino group of 4-aminophenol is successfully protected as its N-Boc derivative (forming N-Boc-4-hydroxyaniline), the next step is the introduction of the acetoxy group at the 4-position of the aromatic ring. This is typically achieved through a standard esterification reaction.

Acetylation of Pre-functionalized Anilines or Phenols

The acetylation of the phenolic hydroxyl group of N-Boc-4-hydroxyaniline is a straightforward transformation. The most common method involves the use of acetic anhydride (B1165640) as the acetylating agent. uomustansiriyah.edu.iq The reaction is typically carried out in the presence of a base, such as pyridine, which can also serve as the solvent. nih.gov The base neutralizes the acetic acid byproduct formed during the reaction, driving it to completion. uomustansiriyah.edu.iq The general procedure involves dissolving the N-Boc-4-hydroxyaniline in pyridine, adding acetic anhydride, and allowing the reaction to proceed at room temperature until the starting material is consumed. nih.gov

This approach is analogous to the well-established synthesis of other acetylated compounds like acetanilide (B955) from aniline or paracetamol from p-aminophenol, where acetic anhydride is the reagent of choice. libretexts.orgresearchgate.net The reaction is generally high-yielding and clean, allowing for straightforward purification of the final 4-Acetoxy-N-(tert-butoxycarbonyl)aniline product.

Strategies for Regioselective Acetoxy Group Installation

The regioselectivity of the acetoxy group installation is critically controlled by the synthetic sequence. By first protecting the highly reactive amino group with the Boc moiety, the hydroxyl group becomes the only remaining site for acylation. This protection strategy effectively directs the acetic anhydride to react exclusively at the oxygen atom, ensuring the formation of the desired O-acetylated product with high regioselectivity.

This is a crucial strategic decision. If one were to attempt the acetylation of unprotected 4-aminophenol, the greater nucleophilicity of the nitrogen atom would lead to preferential N-acetylation, yielding N-(4-hydroxyphenyl)acetamide (paracetamol). askfilo.com Therefore, the initial N-Boc protection step is the key to achieving the desired regiochemical outcome for the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline.

Sequential Functionalization-Protection Strategies for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline

The synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline typically relies on a logical, step-wise approach involving the protection of the amine functionality followed by the acylation of the hydroxyl group of the precursor, 4-aminophenol. This sequential strategy is critical for preventing unwanted side reactions and ensuring a high yield of the desired product. The tert-butoxycarbonyl (Boc) group is a favored protecting group for the aniline nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.

The standard synthetic protocol commences with the chemoselective N-tert-butoxycarbonylation of 4-aminophenol. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Following the successful protection of the amino group to form N-Boc-4-aminophenol, the subsequent step involves the O-acetylation of the phenolic hydroxyl group. This is commonly achieved using acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine, to yield the final product, 4-Acetoxy-N-(tert-butoxycarbonyl)aniline.

Convergent and Divergent Synthetic Routes

While the linear, sequential approach is common, the principles of convergent and divergent synthesis can be applied to create analogs of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline and to incorporate this moiety into larger, more complex structures.

Divergent Synthesis: A divergent approach begins with a common intermediate that is then elaborated into a variety of different products. Starting from N-Boc-4-aminophenol, a divergent synthesis could be employed to generate a library of derivatives. For example, the phenolic hydroxyl group could be reacted with a range of different acylating or alkylating agents to produce a series of esters or ethers, respectively. This strategy is highly efficient for exploring structure-activity relationships by creating a diverse set of molecules from a single, readily accessible precursor. One example of a divergent approach starts with N-(4-hydroxyphenyl)acetamide (paracetamol), which can be considered a precursor to the 4-aminophenol core, to synthesize novel tripodal N-substituted melamines. researchgate.net

Total Synthesis Approaches to Complex Scaffolds Incorporating the Target Compound

While specific examples of the direct use of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline in the total synthesis of complex natural products are not extensively documented in readily available literature, protected aminophenols are valuable building blocks in the synthesis of bioactive molecules. The functional handles present in this compound—a protected amine and an acetylated phenol—allow for orthogonal chemical modifications, making it a potentially versatile intermediate.

In principle, the N-Boc protected aniline moiety can be deprotected and subsequently participate in reactions such as amide bond formation or cross-coupling reactions to build more complex nitrogen-containing heterocycles. Simultaneously, the acetoxy group can be hydrolyzed to reveal the phenol, which can then be used in etherification or other coupling reactions. This dual functionality makes it a candidate for the synthesis of complex molecules where a substituted aniline fragment is required. For instance, the development of bioactive natural products often utilizes carbohydrates as a chiral source to construct complex structures, and functionalized aniline derivatives can be incorporated into these synthetic schemes. nih.gov

Catalytic Systems in the Synthesis of N-Boc Anilines and Related Intermediates

The efficiency and selectivity of the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline and its analogs can be significantly enhanced through the use of catalytic systems. These catalysts can be employed for both the N-Boc protection and the subsequent O-acetylation steps.

For the N-tert-butoxycarbonylation of anilines and aminophenols, a variety of catalysts have been developed to improve reaction rates and yields, often under milder conditions. These include:

Lewis Acids: Catalysts such as zinc, copper, and lanthanide salts have been shown to be effective in promoting the N-Boc protection of amines.

Solid-Supported Catalysts: The use of heterogeneous catalysts, such as sulfated tungstate (B81510) or Amberlyst-15, offers advantages in terms of ease of separation and catalyst recyclability, contributing to more environmentally friendly processes. researcher.liferesearchgate.net

Organocatalysts: Non-metallic catalysts, including guanidine (B92328) hydrochloride, have also been employed for chemoselective N-Boc protection. researchgate.net

The chemoselective N-Boc protection of aminophenols is particularly important to avoid O-acylation of the hydroxyl group by the Boc₂O reagent. Various catalytic systems have been developed to achieve high N-selectivity. researchgate.net

Furthermore, the development of orthogonal catalyst systems allows for the selective functionalization of either the amino or the hydroxyl group of unprotected aminophenols. For example, specific copper- and palladium-based catalyst systems have been developed for the selective O- and N-arylation of aminophenols, respectively. nih.govmit.edunih.govacs.org This principle of catalytic control can be extended to the orthogonal protection of 4-aminophenol, enabling either selective N-Boc protection or O-acetylation.

The following table summarizes various catalytic systems used for the N-Boc protection of amines, which are relevant to the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline.

| Catalyst Type | Specific Examples | Substrate Scope | Key Advantages |

| Lewis Acids | ZnCl₂, Cu(OTf)₂ | Anilines, Aminophenols | Mild reaction conditions |

| Solid-Supported | Sulfated Tungstate, Amberlyst-15 | Aromatic and Aliphatic Amines | Recyclability, Green Chemistry |

| Organocatalysts | Guanidine Hydrochloride | Amines, Amino Acids | Metal-free, Chemoselective |

| Transition Metals | Palladium, Copper complexes | Aminophenols (for arylation) | High selectivity for N- vs. O-functionalization |

Reactivity and Mechanistic Investigations of 4 Acetoxy N Tert Butoxycarbonyl Aniline

Reactivity of the N-Boc Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. semanticscholar.orgresearchgate.net Its presence on the aniline (B41778) nitrogen atom profoundly influences the amine's reactivity, primarily by reducing its nucleophilicity and basicity while enabling unique synthetic pathways.

The primary transformation of the N-Boc protected amine is the cleavage of the carbamate (B1207046) bond to liberate the free amine. The Boc group is characteristically acid-labile, and its removal is most commonly achieved under anhydrous acidic conditions. researchgate.netorganic-chemistry.org This deprotection strategy is efficient and forms the cornerstone of its use in multi-step synthesis.

Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or ethyl acetate, are standard reagents for this purpose. semanticscholar.orgwikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently loses a proton to form isobutylene, and the carbamic acid intermediate which decarboxylates to yield the free amine. wikipedia.org

| Reagent System | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | semanticscholar.orgwikipedia.org |

| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, Dioxane | 0 °C to Room Temperature | semanticscholar.orgnih.gov |

| Oxalyl Chloride / Methanol | Methanol | Mild, selective conditions | nih.gov |

| Cesium Carbonate / Imidazole | Acetonitrile (B52724) | Basic conditions, 70 °C | semanticscholar.orgresearchgate.net |

| Aluminum Chloride (AlCl₃) | Acetonitrile / DCM | Lewis acid, for selective cleavage | wikipedia.org |

Once deprotected, the resulting 4-acetoxyaniline possesses a nucleophilic amino group that can participate in a wide array of subsequent reactions. These include, but are not limited to, N-alkylation, N-acylation, sulfonylation, and participation in carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination. The regeneration of the free amine from the stable, protected precursor is a critical step that allows for the introduction of diverse functionalities at the nitrogen atom late in a synthetic sequence.

Nitrogen-centered radicals are highly reactive intermediates that can be harnessed to form nitrogen-containing heterocycles through cyclization reactions. researchgate.net The generation of such radicals from stable N-Boc carbamates is less common than from other precursors like N-haloamines but can be conceptualized through oxidative processes. Methods for generating N-centered radicals often involve the cleavage of a nitrogen-heteroatom bond. researchgate.net

In the context of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline, the formation of an N-centered radical could potentially be initiated by a single-electron transfer (SET) oxidant. Once formed, this aminyl radical could, in a suitably designed substrate, undergo intramolecular cyclization onto a tethered π-system (e.g., an alkene or alkyne). The most common ring-closure for such radicals is a 5-exo cyclization. researchgate.net

While specific examples detailing N-centered radical pathways originating directly from 4-Acetoxy-N-(tert-butoxycarbonyl)aniline are not prominent in the literature, the general reactivity pattern of these radicals is well-established. For instance, photoredox catalysis has emerged as a powerful tool for generating N-centered radicals from various precursors, enabling reactions like intramolecular hydroamination of alkenes. princeton.edu Such strategies could plausibly be adapted to derivatives of 4-acetoxyaniline to explore the synthesis of novel heterocyclic structures.

The lone pair of electrons on the nitrogen atom in an N-Boc protected aniline is delocalized into the adjacent carbonyl group, significantly diminishing its nucleophilicity and basicity. researchgate.net Consequently, direct alkylation or acylation at the nitrogen is generally not feasible. However, the proton on the nitrogen atom becomes more acidic and can be removed by a sufficiently strong base. Deprotonation generates a nitrogen anion, which is a potent nucleophile.

Research on the closely related N-Boc-4-aminopyridine has demonstrated that a highly reactive base, such as an electrochemically generated acetonitrile anion, can efficiently deprotonate the N-H bond. nih.govresearchgate.net This "naked" anion, unencumbered by metal counterions, readily participates in nucleophilic substitution reactions with alkyl halides to afford N-alkylated products in high yields. nih.govresearchgate.net

Table Summarizing N-Alkylation via Deprotonation of an N-Boc-amino-heterocycle

| Substrate | Base | Alkylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-4-aminopyridine | Electrogenerated CH₂CN⁻ | Benzyl Bromide | 86 | nih.gov |

| N-Boc-4-aminopyridine | Electrogenerated CH₂CN⁻ | Ethyl Bromide | 84 | nih.gov |

| N-Boc-4-aminopyridine | Electrogenerated CH₂CN⁻ | Propyl Bromide | 82 | nih.gov |

This two-step sequence of deprotonation followed by alkylation effectively circumvents the inherent low nucleophilicity of the Boc-protected nitrogen, providing a synthetic route to N-substituted products that would otherwise be difficult to access. This highlights a more nuanced aspect of the Boc-group's influence on reactivity—while it suppresses direct nucleophilicity, it facilitates anionic reactivity.

Electrophilic Aromatic Substitution Patterns on the Substituted Aniline Ring

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the 4-Acetoxy-N-(tert-butoxycarbonyl)aniline ring is governed by the combined directing effects of its two substituents: the N-(tert-butoxycarbonyl)amino (-NHBoc) group and the acetoxy (-OAc) group. Both groups are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack. byjus.com

The -NHBoc group at position 1 is a moderately activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This stabilization of the cationic intermediate (the sigma complex) lowers the activation energy for substitution at these sites. youtube.com

The acetoxy group at position 4 is also an ortho, para-director due to the resonance donation from the oxygen atom adjacent to the ring. stackexchange.comechemi.com However, this effect is attenuated because the oxygen lone pair is also delocalized away from the ring and into the adjacent carbonyl group of the ester. stackexchange.comechemi.com This makes the acetoxy group a much weaker activating group than a hydroxyl (-OH) or alkoxy (-OR) group. echemi.com

In 4-Acetoxy-N-(tert-butoxycarbonyl)aniline, the powerful ortho, para-directing influence of the -NHBoc group dominates. Since the para position is blocked by the acetoxy group, electrophilic attack is overwhelmingly directed to the positions ortho to the -NHBoc group, which are positions 2 and 6. These positions are also meta to the weaker-directing acetoxy group, a position that is not strongly electronically disfavored by the -OAc group. Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to yield predominantly 2-substituted products.

| Position | Relation to -NHBoc (C1) | Relation to -OAc (C4) | Predicted Reactivity |

| 2 and 6 | ortho (Activated) | meta (Neutral) | Highly Favored |

| 3 and 5 | meta (Neutral) | ortho (Activated) | Less Favored |

| 4 | para (Blocked) | - | Blocked |

Metal-Catalyzed Coupling Reactions and Annulations

The 4-Acetoxy-N-(tert-butoxycarbonyl)aniline scaffold is a versatile platform for constructing more complex molecules through metal-catalyzed cross-coupling and annulation reactions. These transformations typically require the pre-functionalization of the aromatic ring, for instance, with a halide (Br, I) or a triflate group, to serve as an electrophilic coupling partner.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. rsc.orgresearchgate.net Derivatives of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline are excellent substrates for these transformations.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org A halogenated derivative, such as 2-bromo-4-acetoxy-N-(tert-butoxycarbonyl)aniline, could be coupled with a wide range of primary or secondary amines to introduce a new amino substituent. The choice of phosphine (B1218219) ligand is critical for reaction efficiency. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: For C-C bond formation, the Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is widely employed. nih.govresearchgate.net This reaction allows for the introduction of alkyl, alkenyl, aryl, or heteroaryl groups onto the aniline ring. The reaction is known for its mild conditions and tolerance of various functional groups, including the ester and carbamate moieties present in the substrate. nih.govmdpi.com

The table below illustrates hypothetical, yet highly plausible, palladium-catalyzed reactions using a 2-bromo derivative of the title compound.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig | 2-Bromo-4-acetoxy-N-(tert-butoxycarbonyl)aniline + Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 2-Morpholino-4-acetoxy-N-(tert-butoxycarbonyl)aniline |

| Suzuki-Miyaura | 2-Bromo-4-acetoxy-N-(tert-butoxycarbonyl)aniline + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-acetoxy-N-(tert-butoxycarbonyl)aniline |

| Heck Reaction | 2-Iodo-4-acetoxy-N-(tert-butoxycarbonyl)aniline + Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-(2-(Boc-amino)-5-acetoxyphenyl)acrylate |

Homogeneous gold catalysis has emerged as a powerful tool for activating C-C multiple bonds, particularly alkynes, toward nucleophilic attack. beilstein-journals.org These reactions often lead to the formation of complex heterocyclic structures through intramolecular cyclization or annulation cascades. nih.govrsc.org

For 4-Acetoxy-N-(tert-butoxycarbonyl)aniline to participate in such transformations, it must first be functionalized with a pendant alkyne. This could be achieved, for example, via a Sonogashira coupling of a halogenated aniline derivative with a terminal alkyne. The resulting N-(alkynylphenyl) carbamate could then undergo a gold-catalyzed intramolecular cyclization. Depending on the length of the tether connecting the alkyne to the ring or the nitrogen atom, various fused or spirocyclic nitrogen heterocycles could be synthesized. acs.org For instance, an N-propargyl derivative could cyclize to form a dihydroquinoline skeleton.

| Starting Material Derivative | Gold Catalyst (Example) | Reaction Type | Product Scaffold |

| N-(2-ethynylphenyl)-4-acetoxy-N-Boc-aniline | IPrAuNTf₂ | 6-endo-dig Cyclization | Substituted Indole (B1671886) |

| N-Boc-4-acetoxy-N-(pent-4-yn-1-yl)aniline | (PPh₃)AuCl / AgSbF₆ | Intramolecular Hydroamination | Substituted Tetrahydroquinoline |

Radical-Mediated Functionalizations and Cascade Reactions

Radical reactions offer unique pathways for C-H functionalization and the formation of complex molecular architectures. Visible-light photoredox catalysis has become a particularly prominent method for generating radical intermediates under exceptionally mild conditions. mdpi.comnih.gov

Aniline derivatives are suitable substrates for photoredox-catalyzed reactions. The electron-rich nature of the 4-acetoxy-N-(tert-butoxycarbonyl)aniline ring makes it susceptible to attack by electrophilic radicals. Alternatively, the aniline itself can be oxidized via single-electron transfer (SET) to a radical cation. beilstein-journals.org Deprotonation can then lead to a neutral nitrogen-centered radical, or the radical cation can be trapped by a nucleophile.

These radical intermediates can participate in a variety of transformations. For instance, a photoredox-generated trifluoromethyl radical (•CF₃) could add to the electron-rich ring, likely at the 2-position, to afford a trifluoromethylated aniline derivative. Cascade reactions, where an initial radical addition triggers a subsequent cyclization or rearrangement, are also possible, enabling the rapid construction of complex polycyclic systems from simple precursors.

| Reaction Type | Radical Source (Example) | Catalyst System (Example) | Product Type (Example) |

| Radical Trifluoromethylation | CF₃I (Umstead's Reagent) | Ru(bpy)₃Cl₂, Visible Light | 2-Trifluoromethyl-4-acetoxy-N-(tert-butoxycarbonyl)aniline |

| Radical C-H Acylation | Phenylglyoxylic acid | Ir(ppy)₃, Visible Light | 2-Benzoyl-4-acetoxy-N-(tert-butoxycarbonyl)aniline |

| Intramolecular C-H Amination | N-centered radical generated from an N-fluoro derivative | Organic Dye (e.g., Eosin Y), Visible Light | Fused Dihydrophenazine derivative |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor for Nitrogen-Containing Heterocyclic Systems

The aniline (B41778) moiety within 4-Acetoxy-N-(tert-butoxycarbonyl)aniline serves as a powerful nucleophile and a foundational component for building aromatic heterocyclic rings. The Boc-protecting group modulates the reactivity of the nitrogen atom and is crucial for directing certain synthetic transformations, such as metal-catalyzed cross-coupling and cyclization reactions.

The indole (B1671886) nucleus is a ubiquitous scaffold in pharmaceuticals and biologically active natural products. N-protected anilines are common precursors for various indole synthesis methodologies. Although direct examples employing the 4-acetoxy substituted variant are specialized, its structural motif is fully compatible with established synthetic routes that utilize N-Boc-anilines.

Key strategies for synthesizing indoles from aniline derivatives include:

Fischer Indole Synthesis : This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. N-Boc-arylhydrazines, which can be prepared from the corresponding anilines, undergo efficient Fischer cyclizations with enolizable ketones to yield N-Boc-protected indoles. researchgate.net The 4-acetoxy group on the aniline ring would be retained throughout this process, leading to 6-acetoxyindole (B8812670) derivatives.

Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu While the original protocols often use N-acetyl or N-tosyl derivatives, the reaction is adaptable to various N-protected anilines. wikipedia.org An ortho-iodinated derivative of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline could serve as a substrate to produce highly substituted 6-acetoxyindoles with excellent regioselectivity. nih.govrsc.org

Palladium-Catalyzed Oxidative Cyclization : Methods involving the oxidative linkage of two C-H bonds allow for the rapid assembly of indole rings from readily available anilines and ketones. organic-chemistry.org The N-Boc group can be instrumental in mediating such transformations.

| Synthesis Method | Precursor Type | Key Reagents | Resulting Product |

| Fischer Synthesis | N-Boc-Arylhydrazine | Ketone/Aldehyde, Acid | N-Boc-Indole |

| Larock Annulation | ortho-Iodo-N-Acyl-Aniline | Disubstituted Alkyne, Pd(OAc)₂, Base | 2,3-Disubstituted Indole |

| PIFA-Mediated Cyclization | N-Alkenyl-Aniline | Phenyliodine bis(trifluoroacetate) | N-Substituted Indole |

| Oxidative C-H Annulation | Aniline, Ketone | Pd Catalyst, Oxidant (O₂) | 2,3-Disubstituted Indole |

The pyrrolidine (B122466) ring is a core structure in numerous alkaloids and pharmaceuticals, including many proline derivatives. nih.gov The direct synthesis of the pyrrolidine ring from an aniline precursor is less common than syntheses starting from amino acids or through cycloaddition reactions. However, 4-Acetoxy-N-(tert-butoxycarbonyl)aniline can be incorporated into a substrate that is primed for a subsequent cyclization reaction to form a pyrrolidine or pyrroline (B1223166) ring.

For instance, the aniline nitrogen, after deprotection of the Boc group, can be N-alkylated with a suitable four-carbon chain containing a leaving group (e.g., 1,4-dihalobutane) to undergo intramolecular cyclization. A more sophisticated approach involves the palladium-catalyzed reaction of γ-(N-Boc-amino) alkenes with aryl bromides, which constructs N-Boc-protected pyrrolidines through the formation of two bonds in a single, often diastereoselective, operation. organic-chemistry.org In such a scheme, the aniline could be modified to serve as the aryl halide component.

The N-Boc-aniline framework is particularly effective in the synthesis of fused nitrogen heterocycles like quinolines and quinazolinones. acs.orgnih.gov A notable method for quinoline (B57606) synthesis involves the Michael addition of a lithiated N-Boc-aniline dianion to an α,β-unsaturated ketone. acs.org The resulting adduct, after acidic removal of the Boc group, undergoes spontaneous cyclization and aromatization to afford the quinoline ring system. The use of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline in this sequence would yield 6-acetoxyquinoline derivatives, which are valuable precursors for further functionalization.

The synthesis of 2,4,6-trisubstituted quinolines has been demonstrated using this approach, highlighting its versatility. acs.org The process allows for the incorporation of various substituents at positions 2 and 4, while the substituent on the starting aniline, such as the acetoxy group, defines the substitution at position 6. acs.org

| Aniline Precursor | Unsaturated Ketone | Key Steps & Conditions | Overall Yield | Reference |

| N-Boc-4-methylaniline | α-Tolylsulfonyl-α,β-unsaturated ketone | 1. Dianion formation (n-BuLi) & Michael Addition 2. Boc deprotection (TFA) 3. Cyclization/Elimination (Heat) | 23-50% | acs.org |

| N-Boc-4-methoxyaniline | α-Tolylsulfonyl-α,β-unsaturated ketone | 1. Dianion formation (n-BuLi) & Michael Addition 2. Boc deprotection (TFA) 3. Cyclization/Elimination (Heat) | 23-50% | acs.org |

| N-Boc-4-(trifluoromethyl)aniline | α-Tolylsulfonyl-α,β-unsaturated ketone | 1. Dianion formation (n-BuLi) & Michael Addition 2. Boc deprotection (TFA) 3. Cyclization/Elimination (Heat) | 23-50% | acs.org |

Furthermore, N-Boc protected anthranilic acids react with N-Boc amino acids and anilines in a three-component, one-pot protocol to generate N-Boc-2-alkylaminoquinazolin-4(3H)-ones, important structures in medicinal chemistry. nih.gov

Utilization in the Synthesis of Complex Amino Acid and Peptide Derivatives

The dual-protected 4-aminophenol (B1666318) structure of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline makes it an intriguing starting material for the synthesis of non-canonical amino acids and for incorporation into peptide backbones to generate molecules with tailored properties.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While 4-Acetoxy-N-(tert-butoxycarbonyl)aniline is achiral, it can be functionalized to participate in stereoselective transformations. For example, the aniline nitrogen can be acylated with a chiral carboxylic acid. The resulting chiral N-acyl aniline can act as a substrate where the chiral center directs subsequent reactions, such as alkylations or aldol (B89426) additions on a tethered prochiral center.

More commonly, the compound would serve as a building block in a reaction controlled by a separate chiral auxiliary, such as a cysteine-derived oxazolidinone or a camphorsultam. wikipedia.orgdigitellinc.com For example, it could be used as a nucleophile in an asymmetric addition to a substrate bound to a chiral auxiliary, thereby forming a new stereocenter with high diastereoselectivity. nih.gov The development of non-natural tyrosine derivatives, for which this compound is a potential precursor, often relies on such asymmetric methods to establish the correct stereochemistry of the α-carbon. researchgate.net

Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.gov Constraining a peptide's conformation, often by cyclization or the incorporation of rigid linkers, can lock it into its bioactive shape, enhancing its potency and resistance to enzymatic degradation. mdpi.com

The rigid aromatic core of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline is an ideal scaffold for creating constrained peptides. nih.gov After selective deprotection, the amino and hydroxyl groups can serve as anchor points to link two different peptide chains or to cyclize a single peptide. Incorporating an aniline-based unit into a peptide backbone introduces a significant conformational constraint, which can be used to mimic secondary structures like β-turns. mdpi.com Such aromatic linkers are a key strategy in the design of helical peptides and other structured motifs. nih.gov The ability to functionalize the phenyl ring further adds to the utility of this building block in creating diverse libraries of peptide mimetics for drug discovery. nih.govdiscoveryontarget.com

An extensive search for scientific literature detailing the advanced applications of "4-Acetoxy-N-(tert-butoxycarbonyl)aniline" has been conducted. The investigation focused specifically on the compound's role in photocatalytic reactions, multi-component reactions, surface functionalization of solid materials, and the chemical modification of organic polymer systems, as per the requested outline.

Despite a thorough search of publicly available scientific databases and scholarly articles, no specific research findings, data, or detailed examples corresponding to the outlined topics (4.3.1, 4.3.2, 4.4.1, and 4.4.2) could be located for "4-Acetoxy-N-(tert-butoxycarbonyl)aniline." This indicates a lack of published research on this particular compound within these specific advanced contexts.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while adhering strictly to the provided outline and source quality standards. The available information is insufficient to populate the specified sections on its contributions to methodological development and its potential in advanced materials chemistry.

Computational and Spectroscopic Characterization

Theoretical Investigations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline. By solving approximations of the Schrödinger equation, DFT allows for the detailed examination of molecular geometry, electronic structure, and potential reactivity, offering insights that complement experimental data.

Computational analysis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline begins with geometry optimization to determine its most stable three-dimensional structure. This process involves finding the lowest energy arrangement of atoms on the potential energy surface. For this molecule, conformational flexibility arises primarily from rotation around several key single bonds: the C(aryl)-N bond, the N-C(O) bond of the carbamate (B1207046), the C(aryl)-O bond, and the O-C(O) bond of the ester.

Studies on similar N-aryl carbamates and phenyl esters using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, reveal important structural preferences. chemrxiv.orgnih.gov The carbamate functional group (NH-COO-tBu) is generally found to be planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts partial double-bond character to the N-C(O) bond. nih.gov This planarity leads to two primary conformers: a trans (anti) and a cis (syn) arrangement around the N-C(O) bond. For most N-Boc protected anilines, the trans conformer, where the N-H bond and the C=O group are oriented away from each other, is significantly lower in energy and thus the predominant form. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgnih.gov

For 4-Acetoxy-N-(tert-butoxycarbonyl)aniline, DFT calculations would show that the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom. The nitrogen lone pair and the oxygen of the acetoxy group act as electron-donating groups, increasing the electron density of the aromatic π-system and raising the energy of the HOMO. researchgate.netresearchgate.net However, the electron-withdrawing nature of the adjacent tert-butoxycarbonyl group mitigates the electron-donating effect of the nitrogen atom.

Conversely, the LUMO is expected to be distributed mainly over the aromatic ring and the carbonyl groups of both the carbamate and the ester moieties. These carbonyl groups act as electron-accepting sites. DFT studies on substituted anilines have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. jmaterenvironsci.comthaiscience.info For this molecule, the combination of electron-donating (acetoxy, amino) and electron-withdrawing (carbonyl) groups leads to a moderate HOMO-LUMO gap, suggesting a balance of stability and potential reactivity. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.netresearchgate.net For 4-Acetoxy-N-(tert-butoxycarbonyl)aniline, DFT would predict characteristic frequencies for N-H stretching, the two distinct C=O stretching modes (amide and ester), C-N and C-O stretching, and various aromatic C-H and C=C vibrations. researchgate.net Similarly, magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov

Furthermore, DFT is instrumental in mapping reaction pathways. A common and vital reaction for this molecule is the deprotection of the N-Boc group, typically under acidic conditions. researchgate.netacs.org DFT can model this reaction mechanism by:

Locating Reactants and Products: Optimizing the geometries of the starting material, acid catalyst, and final products.

Identifying Intermediates: Modeling key intermediates, such as the protonated carbamate.

Mapping the Transition State (TS): Locating the highest energy point along the reaction coordinate, the transition state. The structure and energy of the TS provide critical information about the reaction's activation energy and rate. acs.orgmdpi.com

For the acid-catalyzed deprotection, the mechanism involves protonation of the carbamate carbonyl oxygen, followed by the cleavage of the O-C(tert-butyl) bond to form a stable tert-butyl cation, and subsequent decarboxylation of the resulting carbamic acid to yield the free aniline. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the definitive identification and structural confirmation of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline. NMR and vibrational spectroscopy provide detailed information about the connectivity of atoms and the nature of the functional groups present.

¹H and ¹³C NMR spectroscopy provide a precise map of the carbon and hydrogen framework of the molecule. Based on data from structurally similar compounds, the following spectra can be predicted. rsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the disubstituted benzene (B151609) ring typically appear as two sets of doublets (an AA'BB' system), a result of their coupling to adjacent protons. The N-H proton of the carbamate group would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The nine protons of the tert-butyl group are chemically equivalent and would produce a sharp, intense singlet. The three protons of the acetoxy methyl group would also appear as a distinct singlet.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include two distinct carbonyl carbons for the ester and carbamate groups, with the carbamate carbonyl typically appearing at a slightly lower field. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would be found in the aliphatic region. The aromatic region would show four distinct signals for the para-substituted phenyl ring carbons.

Predicted NMR Data for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline Predicted chemical shifts (δ) in ppm, referenced to TMS in CDCl₃. Coupling constants (J) in Hz.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(CH₃)₃ | δ 1.52 (s, 9H) | δ 28.3 |

| -C(O)CH₃ | δ 2.28 (s, 3H) | δ 21.1 |

| -NH | δ 6.60 (br s, 1H) | - |

| Aromatic H (ortho to -NHBoc) | δ 7.35 (d, J ≈ 8.8 Hz, 2H) | - |

| Aromatic H (ortho to -OAc) | δ 7.02 (d, J ≈ 8.8 Hz, 2H) | - |

| Aromatic C (C-NHBoc) | - | δ 136.5 |

| Aromatic C (CH, ortho to -NHBoc) | - | δ 118.9 |

| Aromatic C (CH, ortho to -OAc) | - | δ 121.8 |

| Aromatic C (C-OAc) | - | δ 145.0 |

| -C(CH₃)₃ | - | δ 80.5 |

| -NHC=O | - | δ 152.8 |

| -OC=O | - | δ 169.5 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is used to identify the functional groups within the molecule by detecting their characteristic vibrational modes (stretching, bending, etc.). libretexts.org

The FT-IR spectrum of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline would be dominated by several strong absorption bands. A sharp peak around 3350-3450 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The most prominent features would be the strong carbonyl (C=O) stretching bands. Due to the presence of two different carbonyl environments, two distinct peaks are expected: one for the ester carbonyl around 1760-1770 cm⁻¹ and another for the carbamate (amide) carbonyl around 1710-1730 cm⁻¹. The region between 1000-1300 cm⁻¹ would feature multiple C-O and C-N stretching vibrations. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the substituted benzene ring. While carbonyl stretches are visible, they are typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Carbamate (Amide) | 3350 - 3450 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -C(CH₃)₃ | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | Acetoxy | 1760 - 1770 | Very Strong |

| C=O Stretch (Amide I) | Carbamate | 1710 - 1730 | Very Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong (multiple bands) |

| N-H Bend (Amide II) | Carbamate | 1510 - 1550 | Strong |

| C-O Stretch | Ester & Carbamate | 1050 - 1250 | Strong (multiple bands) |

| C-N Stretch | Carbamate/Aniline | 1200 - 1350 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry is an indispensable analytical technique for tracking the progress of chemical reactions and confirming the identity of desired products with a high degree of certainty. Its ability to measure mass-to-charge ratios (m/z) with exceptional accuracy allows for the determination of elemental compositions, distinguishing between molecules with the same nominal mass.

In the context of the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline, HRMS serves as a powerful tool for real-time or near-real-time reaction monitoring. By analyzing aliquots from the reaction mixture at various time points, chemists can observe the depletion of starting materials, such as N-(tert-butoxycarbonyl)-4-aminophenol and an acetylating agent, and the concurrent emergence of the product. The high precision of HRMS allows for the unambiguous identification of the target molecule's corresponding ion peak amidst a complex mixture of reactants, reagents, and potential byproducts.

Product confirmation is achieved by comparing the experimentally measured monoisotopic mass of the product with its theoretically calculated exact mass. For 4-Acetoxy-N-(tert-butoxycarbonyl)aniline (C₁₃H₁₇NO₄), the theoretical monoisotopic mass is 251.115758 Da. nih.gov In a typical HRMS experiment, often employing soft ionization techniques like electrospray ionization (ESI), the compound is observed as a protonated molecule ([M+H]⁺) or as adducts with other ions present in the sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The detection of an ion with an m/z value corresponding to the calculated exact mass of one of these species, within a very low margin of error (typically < 5 ppm), provides strong evidence for the successful synthesis of the target compound.

The table below outlines the theoretically calculated exact masses for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline and its common adducts, which are critical for its identification via HRMS.

| Species | Formula | Theoretical Exact Mass (Da) |

| [M] | C₁₃H₁₇NO₄ | 251.115758 |

| [M+H]⁺ | C₁₃H₁₈NO₄⁺ | 252.123033 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₄⁺ | 274.105002 |

| [M+K]⁺ | C₁₃H₁₇KNO₄⁺ | 290.078941 |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and stereochemistry of a compound. Furthermore, the resulting crystal structure reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

As of the latest literature review, a crystal structure for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. The successful growth of a single crystal of sufficient quality would be a prerequisite for such an analysis.

Should a crystallographic study be performed, it would provide definitive confirmation of the molecular structure of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline. The expected data from such an analysis would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates for each atom in the molecule. This information would unequivocally validate the structural assignment made by other spectroscopic methods like NMR and mass spectrometry.

The following table presents the type of data that would be obtained from a single-crystal X-ray diffraction analysis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline. The values are currently listed as "Not Available" pending experimental determination.

| Crystallographic Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

| R-factor (%) | Not Available |

This interactive table will be updated if and when the crystallographic data for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline becomes publicly available.

Q & A

Basic: How can I optimize the synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline to improve yield and purity?

Methodological Answer:

-

Key Parameters : Focus on reaction stoichiometry (e.g., molar ratios of acetylating agents and tert-butoxycarbonyl (Boc) protectants), temperature control (40–60°C for acetylation), and solvent polarity (e.g., dichloromethane or THF).

-

Design of Experiments (DoE) : Use response surface methodology (RSM) via software like Design Expert to model interactions between variables (e.g., time, catalyst concentration) and identify optimal conditions .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Purity Monitoring : Employ inline HPLC (e.g., retention time ~1.3 minutes under acidic conditions) to track intermediate formation and byproducts .

Basic: What analytical techniques are most reliable for characterizing 4-Acetoxy-N-(tert-butoxycarbonyl)aniline?

Methodological Answer:

- LCMS : Confirm molecular weight using m/z peaks. For example, observe fragmentation patterns like [M+H-C4H9OCO]<sup>+</sup> (m/z 243) to verify Boc-group cleavage .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for acetate (δ ~2.1 ppm, CH3) and Boc-group carbamates (δ ~150 ppm, C=O). Compare with tert-butyl analogs in literature.

- HPLC-PDA : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect trace impurities .

Basic: How does pH affect the stability of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH <3) : Rapid hydrolysis of the acetoxy group occurs, forming 4-hydroxy derivatives. Avoid prolonged exposure to avoid Boc-group cleavage.

- Neutral/Basic Conditions (pH 7–9) : Boc protection remains stable, but the acetoxy group may undergo slow hydrolysis. Use buffered solutions (e.g., phosphate buffer) for short-term storage.

- Validation : Conduct accelerated stability studies (40°C, 75% RH) with periodic HPLC sampling to quantify degradation products .

Advanced: How can I resolve discrepancies in NMR data for 4-Acetoxy-N-(tert-butoxycarbonyl)aniline derivatives?

Methodological Answer:

- Contradiction Source : Discrepancies often arise from solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) or rotameric equilibria in Boc-protected amines.

- Validation Steps :

- Perform variable-temperature NMR to identify dynamic effects (e.g., coalescence of peaks at elevated temperatures).

- Cross-validate with computational methods (DFT calculations for chemical shift predictions).

- Compare with structurally analogous compounds (e.g., tert-butyl carbamates in EP 4374877A2) .

Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline?

Methodological Answer:

- Byproduct Formation : Common issues include incomplete deprotection (traces of Boc group) or acetyl migration to the aniline nitrogen.

- Mechanistic Analysis :

- Use LCMS to identify intermediates (e.g., m/z 243 fragment indicating Boc cleavage).

- Probe reaction kinetics under varying acid strengths (e.g., TFA vs. HCl). Strong acids (TFA) favor rapid Boc removal but may promote side reactions.

- Isolate intermediates via flash chromatography and characterize by <sup>19</sup>F NMR if fluorinated analogs are involved .

Advanced: How can I leverage 4-Acetoxy-N-(tert-butoxycarbonyl)aniline in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Application Example : Use as a masked aniline precursor in Suzuki-Miyaura couplings. The Boc group stabilizes the amine during cross-coupling, while the acetoxy group allows post-functionalization (e.g., hydrolysis to phenol for further derivatization).

- Case Study : As shown in EP 4374877A2, boronic acid coupling partners (e.g., 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) can yield complex heterocycles after sequential deprotection .

- Workflow :

- Step 1: Coupling under Pd catalysis (e.g., Pd(PPh3)4).

- Step 2: Selective acetoxy hydrolysis with NH3/MeOH.

- Step 3: Boc deprotection with TFA/DCM.

Advanced: What statistical methods are recommended for validating synthetic reproducibility of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline?

Methodological Answer:

- Primary Analysis : Replicate synthesis (n=5) under optimized conditions to calculate mean yield ± SD. Use ANOVA to assess batch-to-batch variability.

- Replicated Analysis : Cross-validate with independent labs using standardized protocols (e.g., shared HPLC gradients).

- Data Tools : Apply Bland-Altman plots to compare inter-lab purity results and identify systematic biases .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.